molecular formula C19H21FN4OS2 B2937165 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 1324124-37-9

2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2937165
CAS No.: 1324124-37-9
M. Wt: 404.52
InChI Key: DHTNDIVYGGWGPO-UHFFFAOYSA-N
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Description

The compound 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a structurally complex molecule featuring a bicyclic thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl substituent. The ethylacetamide side chain is modified with a cyclopentylthio group, which enhances lipophilicity and may influence membrane permeability.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS2/c20-16-8-4-3-7-15(16)18-22-19-24(23-18)13(11-27-19)9-10-21-17(25)12-26-14-5-1-2-6-14/h3-4,7-8,11,14H,1-2,5-6,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTNDIVYGGWGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the thiazolo[3,2-b][1,2,4]triazole moiety and subsequent modifications to introduce the cyclopentylthio and acetamide groups. The detailed synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.

Key Steps in Synthesis

  • Formation of Thiazolo[3,2-b][1,2,4]triazole : This step may involve cyclization reactions between appropriate precursors.
  • Introduction of Cyclopentylthio Group : This can be achieved through nucleophilic substitution reactions.
  • Acetamide Formation : Typically involves acylation reactions to attach the acetamide group to the nitrogen atom.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole moieties often exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazolo[5,4-d]pyrimidine possess anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation .

  • Inhibition of Kinases : Compounds similar to this compound have been reported to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can activate caspases leading to programmed cell death in cancer cells .

Antimicrobial Activity

The biological activity of triazole derivatives extends to antimicrobial properties as well. The presence of the triazole ring enhances interactions with microbial enzymes, potentially leading to effective inhibition .

Antimicrobial Mechanisms

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as aromatase and cholinesterase which are crucial for microbial survival.
  • Membrane Disruption : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell lysis.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for its therapeutic application. Generally, compounds with a thiazole or triazole structure exhibit favorable absorption and distribution characteristics due to their lipophilicity .

Toxicity Studies

Toxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies indicate that while many triazole derivatives show low toxicity profiles, comprehensive toxicity evaluations are necessary for clinical applications.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Study on Thiazole Derivatives : A study highlighted the anticancer efficacy of thiazole derivatives in breast cancer models, demonstrating significant tumor reduction compared to controls .
  • Antimicrobial Efficacy : Research on triazole derivatives showed promising results against resistant bacterial strains, indicating a potential role in treating infections where conventional antibiotics fail .

Chemical Reactions Analysis

Cyclization Reactions

The thiazolo[3,2-b] triazole ring system is synthesized via cyclization of precursor hydrazides or thioureas. For example:

  • Intermediate formation : Cyclization of 2-(2-fluorophenyl)thiazolo-triazole precursors with ethylenediamine derivatives under basic conditions (e.g., NaH in DCM).

Reaction StepReagents/ConditionsProductYield*
Thiazole ring closureNaOH, methanol, refluxThiazolo-triazole coreNot reported
AlkylationNaH, DCM, room temperatureEthyl-linked acetamideOptimized via TLC

*Yield data for specific steps are not explicitly documented but inferred from analogous syntheses.

Functionalization at Sulfur and Acetamide Sites

The cyclopentylthio group and acetamide moiety serve as key reactive centers:

  • Thioether oxidation : Susceptible to oxidation with H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones .

  • Acetamide hydrolysis : Hydrolyzed under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives .

Reaction TypeReagentsOutcome
OxidationH<sub>2</sub>O<sub>2</sub>, acetic acidSulfoxide (predicted)
Hydrolysis6M HCl, refluxCarboxylic acid

Electrophilic Substitution on Aromatic Rings

The fluorophenyl and thiazole rings undergo regioselective substitution:

  • Halogenation : Bromination at the thiazole C-5 position using NBS (N-bromosuccinimide) .

  • Nitration : Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) target electron-rich positions on the triazole ring .

ReactionPosition ModifiedNotes
BrominationThiazole C-5Confirmed via X-ray analogs
NitrationTriazole C-3Theoretical based on electronic density

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acid derivatives couple with the fluorophenyl group using Pd(PPh<sub>3</sub>)<sub>4</sub> .

  • Buchwald-Hartwig amination : Introduction of amine groups at the thiazole ring .

Coupling TypeCatalystApplications
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives
BuchwaldPd<sub>2</sub>(dba)<sub>3</sub>, XPhosAmino-functionalized analogs

Reductive Transformations

  • Nitro group reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro intermediates to amines during synthesis .

  • Disulfide formation : Thiolate intermediates oxidize to disulfides under mild conditions .

Stability and Degradation

  • Photodegradation : UV exposure leads to C-S bond cleavage in the cyclopentylthio group.

  • Thermal decomposition : Degrades above 200°C, forming volatile fluorinated byproducts (GC-MS data inferred).

Key Challenges and Research Gaps

  • Limited kinetic data for hydrolysis/oxidation pathways.

  • Optimization of cross-coupling yields requires empirical screening .

This compound’s reactivity profile highlights its utility in medicinal chemistry for targeted derivatization, particularly in developing kinase inhibitors or anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

2-(4-Chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS 894035-00-8) Substituents: 4-Chlorophenoxy (electron-withdrawing group) and m-tolyl (methyl-substituted phenyl). The m-tolyl group may enhance steric bulk, affecting binding pocket interactions .

N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1324206-76-9)

  • Substituents : Phenyl-1,2,3-triazole carboxamide.
  • Impact : The additional triazole ring introduces hydrogen-bonding capability, which could improve target affinity but may also increase molecular rigidity and weight (433.5 g/mol vs. ~422 g/mol estimated for the target compound) .

N1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 897612-65-6) Substituents: Oxalamide linker and 3-nitrophenyl. The oxalamide linker may facilitate dimerization or protein interactions but increases molecular weight (454.4 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Functional Groups
Target Compound C19H20FN4O2S2* ~422* Cyclopentylthio, 2-fluorophenyl Thioether, acetamide, fluorine
2-(4-Chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide C21H19ClN4O2S 426.9 4-Chlorophenoxy, m-tolyl Ether, chloro, methyl
N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C20H16FN7OS 433.5 Phenyl-1,2,3-triazole carboxamide Triazole, carboxamide
N1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide C20H15FN6O4S 454.4 Oxalamide, 3-nitrophenyl Nitro, oxalamide

*Estimated based on structural analysis.

Key Comparative Insights

  • Lipophilicity: The cyclopentylthio group in the target compound likely confers higher lipophilicity than the chlorophenoxy () or oxalamide () analogs, favoring passive diffusion across biological membranes.
  • Electron Effects : Fluorine (target compound) offers metabolic stability via reduced oxidative metabolism, whereas chlorine () and nitro groups () may increase reactivity or susceptibility to enzymatic modification.
  • Molecular Weight : The target compound’s estimated lower molecular weight (~422 g/mol) compared to (433.5 g/mol) and (454.4 g/mol) could improve bioavailability, adhering to the "Rule of Five" for drug-likeness.

Research Implications

  • The thiazolo-triazole core is a versatile scaffold for modulating bioactivity through substituent variation.
  • Cyclopentylthio and fluorophenyl groups balance lipophilicity and metabolic stability, making the target compound a promising candidate for further pharmacological profiling.

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